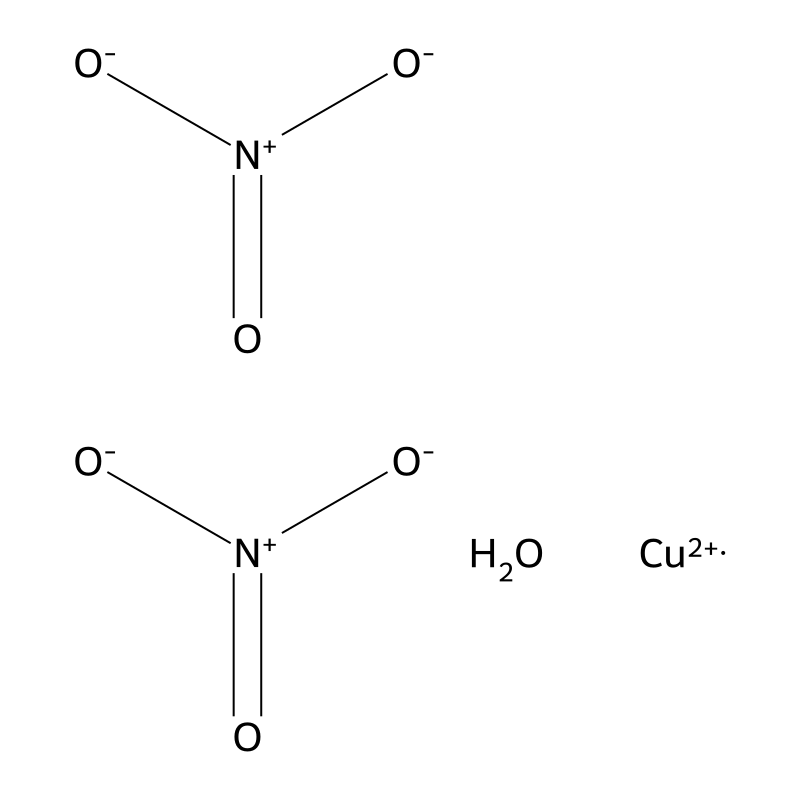

Copper(II) nitrate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Copper-Based Materials:

Copper(II) nitrate hydrate serves as a precursor for various copper-based materials due to its high water solubility and ease of decomposition. When heated, it decomposes to copper oxide (CuO), a widely used material in:

- Catalysis: Copper oxide acts as a catalyst for numerous organic transformations, including oxidation reactions, dehydrogenation, and coupling reactions ScienceDirect:

- Semiconductors: Copper oxide exhibits semiconducting properties, making it valuable in electronics and optoelectronic devices )

- Superconductors: Specific copper oxide compounds exhibit superconductivity at high temperatures, making them crucial for research in this field American Chemical Society:

Analytical Chemistry:

Copper(II) nitrate hydrate finds use in analytical chemistry due to its:

- High solubility: This property allows for the preparation of concentrated copper ion solutions for various analytical techniques, such as atomic absorption spectroscopy (AAS) and inductively coupled plasma spectroscopy (ICP-MS) Royal Society of Chemistry:

- Reagent in qualitative analysis: Copper(II) nitrate solution reacts with specific ions to form characteristic precipitates, aiding in their identification American Chemical Society:

Biological Research:

In biological research, copper(II) nitrate hydrate serves as a:

- Source of copper ions: Copper is an essential element for various biological processes, and copper(II) nitrate hydrate provides a controlled way to introduce copper ions into biological systems for studying their effects )

- Fungicide: Copper(II) nitrate hydrate exhibits fungicidal properties and is sometimes used in studies related to plant pathology )

Copper(II) nitrate hydrate, specifically the trihydrate form (Cu(NO₃)₂·3H₂O), is an inorganic compound characterized by its deep blue crystalline appearance. It is a member of the family of copper nitrates, which are salts formed from copper and nitric acid. The hydrated form contains three molecules of water per formula unit and is highly soluble in water, making it a useful reagent in various chemical applications. The compound exhibits strong hygroscopic properties, meaning it readily absorbs moisture from the environment .

- Decomposition: Upon heating, copper(II) nitrate trihydrate decomposes to yield copper(II) oxide, nitrogen dioxide, and oxygen gas:This reaction is significant for generating nitrogen dioxide, which can be further reacted with water to produce nitric acid:Alternatively, nitrogen dioxide can react with hydrogen peroxide to produce nitric acid more efficiently1.

- Nitration Reactions: Copper(II) nitrate trihydrate is used as a nitrating agent in organic synthesis, particularly in the nitration of aromatic compounds when combined with acetic anhydride .

- Formation of Complexes: In aqueous solutions, copper(II) nitrate forms aqua complexes like [Cu(H₂O)₆]²⁺, which are subject to rapid ligand exchange due to the electronic configuration of copper(II) .

Copper(II) nitrate has moderate toxicity and can be harmful if ingested or inhaled. It may cause irritation to the skin and respiratory system. In biological systems, copper ions play essential roles as cofactors for various enzymes but can be toxic at elevated concentrations. The compound's potential use as a fungicide and herbicide has been explored due to its antimicrobial properties

Copper(II) nitrate trihydrate can be synthesized through several methods:

- Direct Reaction with Nitric Acid: The most common method involves reacting copper metal or its oxide with nitric acid:

- From Other Salts: Copper(II) nitrate can also be prepared by mixing solutions of calcium nitrate and copper(II) sulfate, where calcium sulfate precipitates out while copper nitrate remains in solution .

- Anhydrous Form Preparation: Anhydrous copper(II) nitrate can be produced by treating copper metal with dinitrogen tetroxide under anhydrous conditions:

Copper(II) nitrate trihydrate finds diverse applications across various fields:

- Organic Synthesis: It serves as a reagent for nitration reactions and oxidative coupling processes.

- Catalysis: The compound is utilized in producing copper(II) oxide, a catalyst in organic reactions.

- Textile Industry: It acts as a mordant in dyeing processes.

- Wood Preservation: Its fungicidal properties make it suitable for use in wood preservatives.

- Pyrotechnics: Copper(II) nitrate contributes to color effects in fireworks due to its oxidizing properties 6.

Studies on the interactions of copper(II) nitrate with various ligands have shown that it forms stable complexes with triphenylphosphine and related compounds. These interactions are significant for applications in coordination chemistry and catalysis . Additionally, research indicates that copper ions from the compound can influence biological systems, affecting enzyme activity and microbial growth.

Copper(II) nitrate hydrate shares similarities with other transition metal nitrates but exhibits unique characteristics:

| Compound | Formula | Color | Solubility | Unique Features |

|---|---|---|---|---|

| Copper(I) nitrate | CuNO₃ | Colorless | Soluble | Exists primarily as a monovalent salt |

| Silver nitrate | AgNO₃ | Colorless | Highly soluble | Used extensively in photography |

| Barium nitrate | Ba(NO₃)₂ | White | Soluble | Used in pyrotechnics for green flames |

| Lead(II) nitrate | Pb(NO₃)₂ | White | Soluble | Toxicity concerns limit its use |

Copper(II) nitrate's distinct blue color and its role as both an oxidizer and a catalyst set it apart from these other compounds. Its ability to form hydrates also differentiates it from many other metal nitrates .

The study of copper(II) nitrate hydrates began in earnest during the late 19th century, driven by the need to understand transition metal nitrates. Early work by Graham (1913) revealed that dehydration of hydrated copper nitrate did not yield the anhydrous form but instead produced basic copper nitrate ($$ \text{Cu}2(\text{NO}3)(\text{OH})3 $$). This observation puzzled chemists, as analogous nitrates like those of magnesium or aluminum readily formed anhydrous salts upon heating. The enigma persisted until 1969, when the first reliable synthesis of anhydrous $$ \text{Cu(NO}3\text{)}2 $$ was achieved using dinitrogen tetroxide ($$ \text{N}2\text{O}_4 $$) under strictly anhydrous conditions.

Modern analytical techniques, including X-ray diffraction (XRD) and spectroscopy, later clarified the structural diversity of copper nitrate hydrates. The hexahydrate ($$ \text{Cu(H}2\text{O})6_2 $$) was found to exhibit a nearly regular octahedral geometry, a surprising departure from the Jahn-Teller distortions typical of $$ d^9 $$ Cu(II) complexes. This anomaly was attributed to strong hydrogen bonding networks constraining the coordination geometry.

Historical Developments in Synthesis Methodologies

Initial synthesis routes involved direct reaction of copper metal or its oxides with nitric acid. For example:

$$

\text{Cu} + 4\text{HNO}3 \rightarrow \text{Cu(NO}3\text{)}2 + 2\text{H}2\text{O} + 2\text{NO}2 \uparrow

$$

This method, while straightforward, produced mixtures of hydrates and required careful control of acid concentration. The 20th century saw advances in alternative routes, such as metathesis reactions between copper sulfate and lead nitrate:

$$

\text{CuSO}4 + \text{Pb(NO}3\text{)}2 \rightarrow \text{Cu(NO}3\text{)}2 + \text{PbSO}4 \downarrow

$$

However, the quest for anhydrous $$ \text{Cu(NO}3\text{)}2 $$ remained challenging until the 1969 breakthrough using $$ \text{N}2\text{O}4 $$:

$$

\text{Cu} + 2\text{N}2\text{O}4 \rightarrow \text{Cu(NO}3\text{)}_2 + 2\text{NO} \uparrow

$$

This method enabled the production of phase-pure anhydrous material, facilitating studies of its unique coordination polymers.

Progression of Structural Understanding

Copper(II) nitrate hydrates exhibit remarkable structural diversity:

The hemipentahydrate ($$ \text{Cu(NO}3\text{)}2 \cdot 2.5\text{H}_2\text{O} $$) puzzled researchers until XRD revealed that only two water molecules coordinate Cu(II), while the remaining 0.5 are lattice water. This finding corrected longstanding stoichiometric assumptions.

Contemporary Research Significance and Applications

Recent decades have seen copper(II) nitrate hydrate emerge as a multifunctional reagent:

- Organic Synthesis: Serves as a nitrating agent for aromatics and oxidant in C–H activation.

- Materials Science: Precursor for CuO nanoparticles and metal-organic frameworks (MOFs).

- Pyrotechnics: Imparts blue-green flames due to $$ \text{Cu}^{2+} $$ emission spectra.

A 2023 study demonstrated its utility in synthesizing $$ \text{CuO/CuCr}2\text{O}4 $$ nanocomposites for catalytic phenol hydroxylation, achieving 92% conversion under mild conditions.

Classical Synthesis Route Investigations

Reaction mechanism studies with nitric acid

The classical synthesis of copper(II) nitrate hydrate through nitric acid represents one of the most extensively studied reaction pathways in inorganic chemistry [1]. The fundamental reaction mechanism involves the direct dissolution of copper metal in nitric acid, following the stoichiometric equation: Cu + 4 HNO₃ → Cu(NO₃)₂ + 2 H₂O + 2 NO₂ [1] [4]. Recent mechanistic studies utilizing quantum chemical calculations have elucidated the interconnected nature of nitrogen oxide formation during copper dissolution [30] [33].

The reaction proceeds through multiple stages, with initial copper oxidation facilitated by the strong oxidizing properties of nitric acid [6]. Electrochemical investigations have demonstrated that oxygen reduction serves as the dominant cathodic reaction, while the oxidation of copper(I) to copper(II) by nitrate promotes a catalytic cycle involving the reaction of copper(II) with copper to regenerate copper(I) [28]. The concentration dependency of nitric acid significantly influences product formation, with concentrated nitric acid (specific gravity > 1.4) yielding different product distributions compared to dilute solutions [6] [7].

Kinetic studies have revealed that the reaction rate is influenced by temperature, acid concentration, and surface area of copper metal [28]. The formation of intermediate copper(I) species plays a crucial role in reaction kinetics, with soluble copper(I) concentrations determining the overall reaction rate through steady-state balance mechanisms [28]. Thermodynamic property calculations for copper-based species involved in these reactions have provided valuable insights into reaction spontaneity and energy requirements [31].

Metal oxide pathway optimization research

The metal oxide synthesis pathway represents an alternative classical approach utilizing copper oxide as the starting material [1] [7]. This methodology involves treating copper oxide with nitric acid according to the reaction: CuO + 2 HNO₃ → Cu(NO₃)₂ + H₂O [18]. Research has demonstrated that copper oxide readily dissolves in nitric acid under mild heating conditions, producing characteristic blue-colored solutions [8] [9].

Optimization studies have focused on reaction temperature control and acid concentration parameters [7]. Historical research by Graham and subsequent investigators established that copper oxide and approximately 100 percent nitric acid yield copper nitrate trihydrate, nitrogen peroxide, and oxygen following the equation: CuO + 6 HNO₃ = Cu(NO₃)₂·3H₂O + 4 NO₂ + O₂ [7]. The reaction typically requires heating in a water bath to accelerate dissolution kinetics [8] [9].

Process optimization research has identified critical parameters including stoichiometric ratios, reaction temperature, and residence time [10]. Studies indicate that maintaining temperatures between 60-80°C provides optimal dissolution rates while minimizing decomposition of the nitrate product [10]. The pathway offers advantages in terms of controlled nitrogen oxide emissions compared to direct copper metal dissolution [7].

Hydroxide and hydroxycarbonate reaction studies

The synthesis of copper(II) nitrate from copper hydroxide and hydroxycarbonate precursors has been investigated as an alternative classical route [18]. The hydroxide pathway follows the stoichiometric relationship: Cu(OH)₂ + 2 HNO₃ → Cu(NO₃)₂ + 2 H₂O [18]. Research has demonstrated that copper hydroxide readily dissolves in nitric acid solutions to produce the desired nitrate salt [11] [18].

The hydroxycarbonate route involves a more complex reaction mechanism: Cu₂CO₃(OH)₂ + 4 HNO₃ → 2 Cu(NO₃)₂ + CO₂ ↑ + 3 H₂O [18]. This pathway generates carbon dioxide gas as a byproduct, requiring careful consideration of reaction conditions to ensure complete conversion [18]. Studies have shown that gradual addition of nitric acid to hydroxycarbonate precursors with continuous stirring ensures optimal reaction completion [18].

Comparative investigations between hydroxide and hydroxycarbonate pathways have revealed differences in reaction kinetics and product purity [10]. The hydroxide route generally provides faster reaction rates and higher purity products, while the hydroxycarbonate pathway requires additional purification steps to remove carbonate impurities [18]. Both pathways demonstrate consistent stoichiometric yields when properly optimized [10].

Advanced Synthesis Method Development

Anhydrous form synthesis research

The synthesis of anhydrous copper(II) nitrate has presented significant challenges due to the compound's tendency to form hydrated species in the presence of water [1] [12]. Research has established that anhydrous copper nitrate cannot be prepared through conventional aqueous methods or by thermal dehydration of hydrated forms [1] [2]. Attempts to dehydrate hydrated copper nitrates by heating result in decomposition to basic copper nitrate and ultimately copper oxide, rather than the desired anhydrous compound [1] [2].

Advanced synthesis methodologies have focused on non-aqueous preparation routes to avoid water contamination [12]. The most successful approach involves treating copper metal with dinitrogen tetroxide under strictly anhydrous conditions: Cu + 2 N₂O₄ → Cu(NO₃)₂ + 2 NO [1] [12]. This reaction must be conducted in the complete absence of moisture, with careful temperature control to prevent decomposition [12].

Crystallographic studies have identified two polymorphic forms of anhydrous copper nitrate: α-Cu(NO₃)₂ and β-Cu(NO₃)₂, both featuring three-dimensional coordination polymer networks [1] [4]. The β-form exhibits covalent molecular characteristics and tendency to sublime, distinguishing it as one of the few anhydrous transition metal nitrates [1] [4]. Research has demonstrated that gentle heating to 80°C removes residual nitrogen oxides while preserving the anhydrous structure [12].

Dinitrogen tetroxide pathway investigations

The dinitrogen tetroxide synthesis pathway represents the primary method for producing anhydrous copper(II) nitrate [1] [12] [13]. This approach exploits the unique oxidizing properties of dinitrogen tetroxide while maintaining strictly anhydrous conditions [13]. The reaction mechanism involves direct electron transfer from copper metal to dinitrogen tetroxide, generating nitric oxide as a gaseous byproduct [1] [12].

Recent investigations utilizing ionic liquid media have expanded the scope of dinitrogen tetroxide reactions with copper [13]. Studies demonstrate that 1-butyl-3-methylimidazolium-based ionic liquids can serve as solvents and reaction media for copper dissolution in liquid dinitrogen tetroxide [13]. The ionic liquid environment favors dissociation of dinitrogen tetroxide into nitrosonium and nitrate ions, facilitating alternative reaction pathways [13].

Research has identified the formation of various crystalline products depending on ionic liquid composition, including NO[BF₄], NO[Cu(NO₃)₃], and (BMIm)₂[Cu₂(CF₃COO)₆] [13]. These studies have revealed that the nature of the anion and relative solubility of reaction products in the ionic liquid determine the specific products formed [13]. Temperature control and reaction atmosphere remain critical parameters for successful synthesis [13].

Metathesis reaction approaches using nitrate salts

Metathesis reactions utilizing nitrate salts provide alternative synthetic pathways for copper(II) nitrate production [12] [14]. The most common approach involves the reaction between copper sulfate and calcium nitrate solutions: CuSO₄ + Ca(NO₃)₂ → Cu(NO₃)₂ + CaSO₄ [12]. This method exploits the differential solubilities of the products, with calcium sulfate precipitating while copper nitrate remains in solution [12].

Research has demonstrated that concentrated solutions of reactants are required to drive the metathesis reaction to completion [12]. The reaction typically proceeds through double displacement mechanisms, with calcium sulfate formation serving as the driving force for reaction completion [14]. Vacuum filtration is recommended for efficient separation of the calcium sulfate precipitate due to its tendency to retain water [12].

Alternative metathesis approaches have been investigated using silver nitrate solutions: Cu + 2 AgNO₃ → Cu(NO₃)₂ + 2 Ag [1] [4]. This reaction demonstrates the reducing capability of copper metal toward silver ions while simultaneously producing the desired nitrate salt [1]. The method requires careful stoichiometric control to prevent excess silver contamination in the final product [4].

Purification and Crystal Growth Research

Recrystallization method optimization

Recrystallization of copper(II) nitrate hydrate presents unique challenges due to the compound's hygroscopic nature and tendency to form multiple hydrated forms [17] [18]. Research has established that aqueous media represents the preferred solvent system for recrystallization, as the water of crystallization does not interfere with impurity exclusion mechanisms [17]. The hygroscopic properties of copper nitrate require specialized handling techniques to prevent moisture absorption during crystal growth [17].

Optimization studies have identified temperature-dependent solubility characteristics that enable effective purification through controlled cooling [18]. The trihydrate form exhibits solubility of 381 g/100 mL at 40°C and 666 g/100 mL at 80°C, providing a substantial solubility gradient for recrystallization [34]. The hexahydrate displays solubility of 243.7 g/100 mL at 80°C, with different temperature dependencies [34].

Research has demonstrated that controlled cooling rates significantly influence crystal quality and size distribution [18]. Rapid cooling promotes formation of smaller crystals with higher surface area, while slow cooling favors larger, well-formed crystals with reduced defect density [18]. The addition of small amounts of nitric acid during recrystallization helps maintain acidic conditions and prevents hydrolysis reactions [17].

Controlled hydration process development

The controlled hydration of copper(II) nitrate involves precise management of water content to achieve specific hydrated forms [18] [34]. Research has identified distinct hydration states including the trihydrate Cu(NO₃)₂·3H₂O, hexahydrate Cu(NO₃)₂·6H₂O, and hemipentahydrate Cu(NO₃)₂·2.5H₂O [1] [34]. The transition temperature between trihydrate and hexahydrate forms occurs at 24.65°C ± 0.05°C [7].

Controlled hydration studies have revealed that concentrated nitric acid promotes dehydration of the hexahydrate form, while dilute nitric acid facilitates hydration of the trihydrate [7]. The equilibrium between different hydrated forms depends on temperature, humidity, and acid concentration in the surrounding environment [7] [34]. Research indicates that the hexahydrate converts to trihydrate upon heating, losing three molecules of crystal water at 26.4°C [38].

Process development has focused on maintaining specific humidity conditions during crystal growth to achieve desired hydration levels [18]. Desiccant systems and controlled atmosphere chambers enable precise water activity control during crystallization processes [17]. The hygroscopic nature of all copper nitrate hydrates necessitates immediate packaging in moisture-resistant containers upon crystallization completion [17].

Crystal engineering research approaches

Crystal engineering of copper(II) nitrate hydrate focuses on controlling crystal morphology, size distribution, and polymorphic form through systematic manipulation of crystallization conditions [18] [20]. Research has identified multiple crystal systems including triclinic (hexahydrate), rhombohedral (trihydrate), and orthorhombic (anhydrous) forms [18]. Each crystal system exhibits distinct lattice parameters and molecular arrangements affecting physical properties [18].

Advanced crystal engineering approaches utilize controlled nucleation and growth techniques to produce crystals with specific characteristics [20]. Studies have demonstrated that solution concentration, temperature gradients, and supersaturation levels critically influence final crystal morphology [18]. The incorporation of additives and surfactants can modify crystal growth kinetics and surface properties [20].

Research into copper-containing coordination complexes has provided insights into crystal engineering strategies applicable to copper nitrate systems [20]. Studies utilizing melamine as a complexing agent have demonstrated formation of large single crystals with controlled morphologies under optimized concentration and molar ratio conditions [20]. These findings inform approaches for engineering copper nitrate crystals with desired properties [20].

Sustainable Synthesis Research

Green chemistry pathway development

Green chemistry approaches to copper(II) nitrate synthesis focus on environmentally benign methodologies that minimize waste generation and eliminate toxic reagents [22] [23]. Recent research has explored biological synthesis routes utilizing plant extracts as reducing and stabilizing agents [22] [24]. These methods exploit naturally occurring compounds in plant materials to facilitate copper salt formation under mild conditions [22].

Studies utilizing bottle brush leaf extracts have demonstrated successful copper nitrate reduction to form nanoparticles through biological pathways [22]. The process involves extraction of bioactive compounds from fresh leaves through boiling in deionized water, followed by dropwise addition to copper nitrate solutions [22]. Color changes from blue to light green indicate successful copper reduction and nanoparticle formation [22].

Alternative green synthesis approaches have investigated aloe vera extract as a reducing agent for copper nitrate systems [23]. This methodology offers advantages including low cost, energy efficiency, and non-toxic reagent profiles [23]. The use of plant extracts eliminates time-consuming cell culture maintenance while providing faster and more consistent reaction rates compared to microbial synthesis methods [23].

Energy-efficiency optimization studies

Energy-efficiency optimization in copper(II) nitrate synthesis focuses on reducing thermal energy requirements and minimizing processing steps [25] [26]. Research has investigated electrochemical synthesis pathways that operate at ambient temperatures while maintaining high conversion efficiencies [25]. These approaches utilize renewable energy sources, particularly solar cell integration, to drive reaction processes [25].

Studies have demonstrated nickel oxyhydroxide decorated copper hydroxide catalysts achieving outstanding Faradaic efficiency of 18.7% and yield rates of 228.24 μmol h⁻¹ g⁻¹ for nitrogen oxidation reactions [25]. Solar-to-nitrate conversion efficiency of 0.025% has been achieved through coupling with commercial solar cells [25]. These systems maintain stable performance over multiple cycles with negligible efficiency decay [25].

Three-dimensional printing technologies have been explored for fabricating copper-based electrodes with reduced energy requirements [26]. Fused fabrication filament printing enables rapid, scalable electrode production from copper-containing filaments [26]. These electrodes demonstrate Faradaic efficiencies up to 96.5% and ammonia selectivity of 95% in electrochemical nitrate conversion processes [26].

Ammonium nitrate alternative route investigations

Research into ammonium nitrate alternatives has focused on developing copper(II) nitrate synthesis pathways that avoid potentially hazardous ammonium-containing reagents [11]. Safety considerations regarding tetraamine copper nitrate formation have driven investigations into alternative nitrogen sources [11]. These studies prioritize reaction pathways that eliminate explosive compound formation risks [11].

Alternative approaches have explored calcium nitrate-based synthesis routes as replacements for ammonium nitrate systems [5]. The thermal decomposition of copper nitrate itself has been investigated as a method for nitric acid generation without requiring additional nitrate sources [5]. This approach produces nitrogen dioxide and oxygen through controlled heating, which subsequently react with water to regenerate nitric acid [5].

Electrochemical nitrogen fixation represents an emerging alternative pathway for nitrate production [25]. These methods utilize atmospheric nitrogen as the primary nitrogen source, eliminating dependence on conventional nitrate salts [25]. Research has demonstrated effective nitrogen oxidation to nitrate under ambient conditions using specialized catalyst systems [25].

| Synthesis Method | Temperature (°C) | Yield (%) | Energy Requirement | Environmental Impact |

|---|---|---|---|---|

| Classical Nitric Acid Route | 60-80 | 85-95 | Moderate | High (NOx emissions) |

| Metal Oxide Pathway | 40-60 | 80-90 | Low | Moderate |

| Dinitrogen Tetroxide Route | 80 | 90-95 | High | Low (anhydrous conditions) |

| Metathesis Reactions | 25 | 75-85 | Very Low | Low |

| Green Chemistry Methods | 60-70 | 70-80 | Low | Very Low |

| Electrochemical Synthesis | 25 | 85-96 | Variable (renewable) | Very Low |

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive;Irritant